One documented application of 1-Chlorotetradecane is as an internal standard in analytical chemistry. A study published in the Journal of Chromatography A used 1-Chlorotetradecane to quantify 3-chloropropane-1,2-diol in hydrolyzed vegetable protein through Capillary Gas Chromatography with Electrolytic Conductivity Detection [2]. An internal standard helps ensure the accuracy of quantitative measurements by accounting for variations during the analysis process.
Sigma-Aldrich 2: mentions this application in the product description for 1-Chlorotetradecane.
1-Chlorotetradecane, also known as myristyl chloride or tetradecyl chloride, is an organic compound with the molecular formula and a molecular weight of approximately 232.83 g/mol. It is classified as a primary alkyl chloride, where the chlorine atom is attached to the first carbon of a tetradecane chain. This compound is typically a colorless liquid with potential applications in various chemical syntheses and industrial processes .
Currently, there is no scientific research readily available on the specific mechanism of action of 1-chlorotetradecane in any biological system.
1-Chlorotetradecane can be synthesized through various methods:
1-Chlorotetradecane finds use in various applications:
Interaction studies involving 1-chlorotetradecane focus primarily on its reactivity with biological systems and other chemical compounds. Research indicates that it interacts with nucleophiles in substitution reactions, which can lead to various biological effects depending on the substituent involved. Its endocrine-disrupting potential necessitates further investigation into its interactions within ecological systems and human health contexts .
1-Chlorotetradecane belongs to a class of alkyl chlorides that share similar structural features but differ in chain length or functional groups. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Chlorododecane | C12H25Cl | Shorter carbon chain; used in similar applications |
1-Chlorohexadecane | C16H33Cl | Longer carbon chain; may have different physical properties |
Myristic Acid | C14H28O2 | Carboxylic acid form; used in food and cosmetics |
Tetradecyl Bromide | C14H29Br | Bromine instead of chlorine; different reactivity |
Uniqueness: 1-Chlorotetradecane stands out due to its specific carbon chain length (tetradecane) and its unique reactivity profile as an alkyl chloride, making it particularly valuable in synthetic organic chemistry compared to other similar compounds .
Irritant